4h-Imidazo[4,5,1-ij]quinoline
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Overview
Description
4H-Imidazo[4,5,1-ij]quinoline is a heterocyclic compound that belongs to the class of fused N-heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline moiety. The imidazoquinoline framework is significant in medicinal chemistry due to its presence in various biologically active molecules, including antitumor agents, antimicrobial agents, and receptor ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[4,5,1-ij]quinoline typically involves cyclization reactions. One common method is the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions. This method uses iodine as a mediator and results in moderate to good yields . Another approach involves the oxidative C–H amination reactions catalyzed by copper, which also leads to the formation of imidazoquinolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications, particularly the metal-free decarboxylative cyclization due to its environmental friendliness and use of readily available starting materials .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of functionalized imidazoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4H-Imidazo[4,5,1-ij]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a core structure in several pharmaceutical agents, including antitumor and antimicrobial drugs.
Industry: The compound’s derivatives are used in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline involves its interaction with various molecular targets. For instance, certain derivatives act as inhibitors of the PI3K/mTOR pathway, which is crucial in cell growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects . Other derivatives may target different pathways, depending on their specific functional groups .
Comparison with Similar Compounds
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinoline: This compound shares a similar core structure but differs in its hydrogenation state, leading to different chemical properties and reactivity.
Imidazo[4,5-c]quinoline: Another closely related compound, known for its biological activity as a PI3K/mTOR inhibitor.
Uniqueness: 4H-Imidazo[4,5,1-ij]quinoline is unique due to its specific fusion of the imidazole and quinoline rings, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of various biologically active molecules .
Properties
CAS No. |
209-28-9 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-5,7H,6H2 |
InChI Key |
OWNGSVVFNBFQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3N1C=NC3=CC=C2 |
Origin of Product |
United States |
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